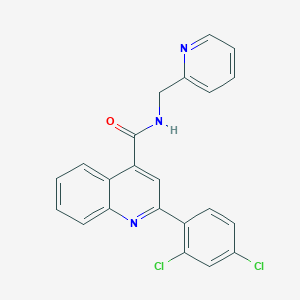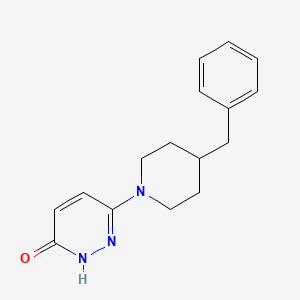![molecular formula C17H25N3O5S B3435478 ethyl 4-{N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B3435478.png)
ethyl 4-{N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate
Overview
Description
Ethyl 4-{N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as TAK-659 and has been studied extensively for its therapeutic potential in treating various diseases.
Mechanism of Action
TAK-659 inhibits BTK by binding to its active site and preventing its phosphorylation. BTK is a key mediator of B-cell receptor signaling, which plays a critical role in B-cell activation, proliferation, and survival. Inhibition of BTK by TAK-659 leads to the suppression of B-cell receptor signaling, which can be beneficial in treating various diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects in various preclinical studies. Inhibition of BTK by TAK-659 leads to the suppression of B-cell activation, proliferation, and survival, which can be beneficial in treating various diseases. TAK-659 has also been shown to have anti-inflammatory and immunomodulatory effects, which can be beneficial in treating autoimmune disorders and inflammatory diseases.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for lab experiments, including its high potency and selectivity for BTK, its ability to penetrate cells and tissues, and its favorable pharmacokinetic and pharmacodynamic properties. However, TAK-659 also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Future Directions
There are several future directions for the research and development of TAK-659. One direction is to further investigate the therapeutic potential of TAK-659 in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Another direction is to optimize the synthesis and formulation of TAK-659 to improve its pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to evaluate the safety and efficacy of TAK-659 in preclinical and clinical settings. Finally, the development of novel BTK inhibitors with improved potency, selectivity, and safety profiles is an important area of research.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. Inhibition of BTK by TAK-659 leads to the suppression of B-cell activation, proliferation, and survival, which can be beneficial in treating various diseases.
properties
IUPAC Name |
ethyl 4-[2-[methyl-(4-methylphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-4-25-17(22)20-11-9-19(10-12-20)16(21)13-18(3)26(23,24)15-7-5-14(2)6-8-15/h5-8H,4,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBHQUUZWWHPMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B3435395.png)
![2-tert-butyl 4-ethyl 3-methyl-5-[(5-methyl-2-furoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B3435403.png)

![methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3435418.png)
![ethyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3435429.png)
![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B3435436.png)
![1-(2-furoyl)-4-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperazine](/img/structure/B3435438.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B3435452.png)
![2-(4-chlorophenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B3435454.png)

![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3435465.png)
![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B3435470.png)

![5-bromo-N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-2-furamide](/img/structure/B3435497.png)